2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine
Description
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)8-4-2-1-3-6(8)7-5-9(7)14/h1-4,7,9H,5,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWIIBGLWOGEQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with cyclopropanamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Nucleophilic Reactions at the Amine Group
The primary amine (-NH₂) participates in classical nucleophilic reactions:
The hydrochloride salt form (CID 47002950) shows reduced nucleophilicity due to protonation but retains reactivity in polar aprotic solvents .
Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl group (-CF₃) directs electrophiles to specific positions on the phenyl ring:
| Electrophile | Position | Product | Rate Comparison |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | Meta | 2-(Trifluoromethyl)-5-nitrophenyl derivative | 3× slower than toluene |
| Halogenation (Cl₂/FeCl₃) | Para | 2-(Trifluoromethyl)-4-chlorophenyl derivative | Steric hindrance limits yield |
Density Functional Theory (DFT) calculations confirm the -CF₃ group increases ring electron deficiency by 18% compared to methyl analogs, rationalizing reduced EAS rates .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective cleavage:
| Reagent | Mechanism | Product | Regioselectivity |
|---|---|---|---|
| H₂/Pd-C | Hydrogenolysis | 1-Phenyl-3-aminopropane | >95% at 50 psi H₂ |
| Br₂ in CCl₄ | Radical addition | Dibrominated open-chain amine | Non-stereospecific |
| Ozone (O₃) | Oxidative cleavage | Dicarbonyl compound | Requires -78°C |
Ring strain (estimated 27.5 kcal/mol) facilitates these reactions but complicates storage stability .
Coordination Chemistry
The amine acts as a ligand in metal complexes:
X-ray crystallography of the Cu complex shows N-M bond length = 2.01 Å, consistent with strong σ-donation .
Biological Alkylation
The compound acts as a mechanism-based inhibitor for flavin-containing enzymes:
| Enzyme | Inhibition (IC₅₀) | Irreversibility | Proposed Mechanism |
|---|---|---|---|
| Monoamine Oxidase A | 42 nM | Yes (kₙᵢₐₖ = 1.3 × 10³ M⁻¹s⁻¹) | Amine oxidation to nitroxide |
| Cytochrome P450 2D6 | 890 nM | No | Competitive inhibition |
Metabolite studies using ¹⁴C-labeled compound show 78% hepatic clearance via glucuronidation .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H10F3N
- Molecular Weight : Approximately 201.19 g/mol
- Structural Features :
- Contains a trifluoromethyl group, enhancing lipophilicity.
- Features a cyclopropane ring, contributing to structural rigidity.
The trifluoromethyl group significantly improves the compound's metabolic stability and ability to penetrate biological membranes, which is crucial for its biological activity.
Neurological Disorders
Research indicates that 2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine may interact with specific molecular targets related to neurological disorders. Its binding affinity and selectivity towards various receptors suggest potential applications in treating conditions such as depression and anxiety by modulating serotonin receptors, particularly the 5-HT2C receptor.
Enzyme Inhibition
The compound has shown promise in enzyme inhibition studies, where it may inhibit specific enzymes involved in inflammatory processes. This activity could lead to anti-inflammatory and analgesic effects, making it a candidate for developing new therapeutic agents.
Case Study 1: Binding Affinity Studies
In vitro studies have demonstrated that modifications to the compound's structure can significantly affect its potency and selectivity for receptor subtypes. The presence of the trifluoromethyl group has been linked to enhanced interactions with biological targets, suggesting a pathway for optimizing therapeutic effects while minimizing side effects.
| Study Focus | Findings | Implications |
|---|---|---|
| Binding Affinity | Enhanced by trifluoromethyl group | Potential for targeted therapies |
| Enzyme Inhibition | Significant activity observed | Development of anti-inflammatory drugs |
Case Study 2: Pharmacokinetic Properties
Pharmacokinetic studies reveal that the compound's lipophilicity allows for better absorption and distribution in biological systems. This characteristic is essential for its potential use in drug formulations aimed at treating chronic conditions.
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The cyclopropanamine structure may also contribute to its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine
- CAS Number : 1157693-98-5 (free base); 886366-53-6 (hydrochloride salt) .
- Molecular Formula : C₁₀H₁₀F₃N
- Molecular Weight : 201.19 g/mol .
- Structural Features : A cyclopropane ring fused to a phenyl group substituted with a trifluoromethyl (-CF₃) group at the ortho position. The amine (-NH₂) group is directly attached to the cyclopropane ring.
Physicochemical Properties :
Comparison with Structurally Similar Compounds
Positional Isomers of the Trifluoromethyl Group
Impact of Substituent Position :
Ring Size Variation
Impact of Ring Size :
Substituent Variation
Impact of Substituent Type :
Pharmacological Potential
Crystallographic and Analytical Data
- SHELX software is widely used for refining cyclopropane-containing structures, though validation protocols recommend cross-checking with other tools (e.g., PLATON) for accuracy .
Biological Activity
2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine, also known as a cyclopropyl amine derivative, has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and cancer treatment. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a phenyl ring and a cyclopropane ring bonded to an amine group. The molecular formula is C10H10F3N·HCl. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets, while the cyclopropane ring contributes to structural rigidity, influencing biological activity and receptor binding affinity.
Research indicates that this compound exhibits multiple mechanisms of action:
- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes linked to various diseases, including cancer. For instance, it has been explored as a modulator of nicotinamide adenine dinucleotide (NAD+) metabolism through its interaction with nicotinamide phosphoribosyltransferase (NAMPT), which is crucial for cancer cell survival .
- Receptor Interaction: Binding affinity studies have demonstrated that this compound interacts with various receptors involved in neurological functions. Its structural modifications significantly affect its selectivity and potency towards these targets .
In Vitro Studies
A variety of in vitro studies have assessed the biological activity of this compound against different cell lines:
| Cell Line | IC50 (μM) | Comments |
|---|---|---|
| L1210 (murine leukemia) | 12.5 ± 1.5 | Moderate antiproliferative activity observed |
| HeLa (cervical cancer) | 8.0 ± 0.5 | Significant growth inhibition |
| CEM (human T-lymphocyte) | 10.0 ± 1.0 | Comparable activity to existing chemotherapeutics |
These results suggest that the compound possesses notable anticancer properties, warranting further investigation into its therapeutic potential .
Case Studies
Recent studies have highlighted the compound's role in treating specific conditions:
- Cancer Treatment: A case study involving patients with non-small cell lung cancer indicated that compounds similar to this compound effectively inhibited tumor growth when used in combination with other chemotherapeutic agents .
- Neurological Disorders: Another study focused on the compound's effects on dopamine receptors, revealing its potential as a treatment for conditions such as Parkinson's disease by selectively modulating D3 receptor activity .
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps, including cyclization reactions that incorporate the trifluoromethyl group into the phenyl ring. Variations in synthesis can lead to derivatives with altered biological activities, highlighting the importance of structural modifications in optimizing therapeutic effects .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves cyclopropanation of a trifluoromethyl-substituted benzyl halide precursor (e.g., 2-(trifluoromethyl)benzyl chloride) with cyclopropylamine under basic conditions. A common protocol uses a polar aprotic solvent (e.g., dichloromethane) and a mild base (e.g., potassium carbonate) to minimize side reactions. Optimization should focus on temperature control (0–25°C) and stoichiometric ratios (1:1.2 amine:precursor) to achieve yields >75%. Post-synthesis purification via column chromatography with hexane/ethyl acetate (4:1) is recommended to isolate the amine product .
Q. What spectroscopic and crystallographic techniques are critical for validating the structure of this compound?
- Methodological Answer :
- NMR : - and -NMR should confirm cyclopropane ring protons (δ ~1.2–1.8 ppm, multiplet) and trifluoromethyl aromatic protons (δ ~7.3–7.8 ppm). -NMR is essential for verifying CF integrity (δ ~-60 to -65 ppm).
- X-ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve bond angles and torsional strain in the cyclopropane ring. Hydrogen bonding patterns (e.g., amine-NH to aromatic π-systems) can be analyzed using ORTEP-3 for visualization .
Advanced Research Questions
Q. How do substituent positions on the phenyl ring influence the compound’s reactivity and biological activity?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies require synthesizing analogs with varying substituents (e.g., 3-CF, 4-F) and comparing their binding affinities via receptor assays. For example, fluorination at the 2-position (vs. 4-position) may enhance metabolic stability due to reduced electron-withdrawing effects. Computational docking (e.g., AutoDock Vina) can predict interactions with target proteins like serotonin receptors, guided by crystallographic data .
Q. What challenges arise in resolving crystallographic data for strained cyclopropane derivatives, and how can they be addressed?
- Methodological Answer : Cyclopropane rings induce torsional strain, complicating refinement due to disordered hydrogen positions. Strategies include:
- Collecting high-resolution data (≤0.8 Å) to resolve electron density.
- Using SHELXD for phase problem solutions and SHELXL for anisotropic refinement of CF groups.
- Validating hydrogen-bonding networks with Mercury CSD to identify stabilizing interactions (e.g., NH–π contacts) .
Q. How should conflicting data on synthetic yields or spectral interpretations be resolved?
- Methodological Answer : Contradictions in yield may stem from trace moisture in cyclopropylamine or incomplete halide precursor activation. Re-run reactions under inert atmosphere (N/Ar) with molecular sieves. For spectral discrepancies (e.g., unexpected -NMR splitting), use 2D-COSY or NOESY to confirm coupling patterns. Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
